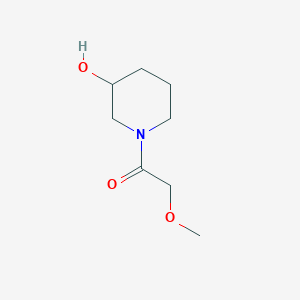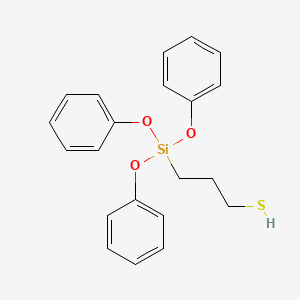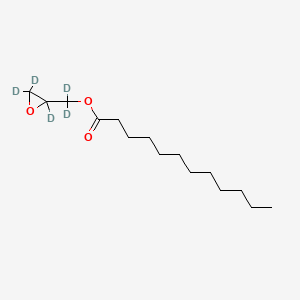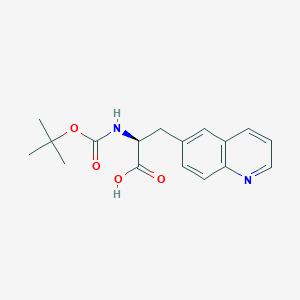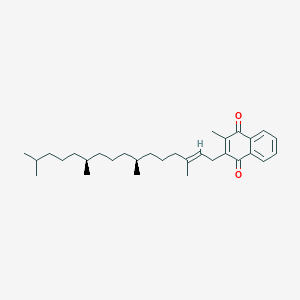
Phytonadione Trans-IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Phytonadione Trans-IV can be synthesized through various methods. One common synthetic route involves the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction is typically carried out under acidic conditions, and the product is purified through crystallization or chromatography . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate the cis and trans isomers of Vitamin K1 .
Chemical Reactions Analysis
Phytonadione Trans-IV undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .
Scientific Research Applications
Phytonadione Trans-IV has a wide range of scientific research applications:
Chemistry: It is used as a standard in HPLC for the separation of isomers.
Biology: It plays a crucial role in the study of blood coagulation pathways.
Medicine: It is used in the treatment of Vitamin K deficiency and related coagulation disorders.
Industry: It is used in the formulation of dietary supplements and fortified foods
Mechanism of Action
Phytonadione Trans-IV acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is found in the liver. This enzyme converts inactive forms of coagulation factors II, VII, IX, and X into their active forms by carboxylating specific glutamate residues . This process is essential for the proper functioning of the blood clotting cascade.
Comparison with Similar Compounds
Phytonadione Trans-IV is often compared with other forms of Vitamin K, such as:
Menadione (Vitamin K3): A synthetic form of Vitamin K that is water-soluble and less potent than this compound.
Menaquinone (Vitamin K2): A naturally occurring form of Vitamin K found in fermented foods and animal products. .
This compound is unique due to its rapid and prolonged effect in promoting the synthesis of clotting factors, making it highly effective in treating coagulation disorders .
Properties
Molecular Formula |
C31H46O2 |
|---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
2-methyl-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m0/s1 |
InChI Key |
MBWXNTAXLNYFJB-JHBCSKSVSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)
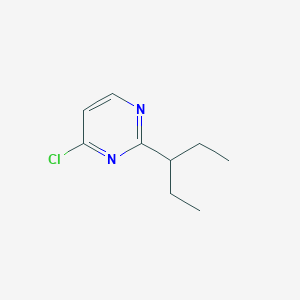

![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
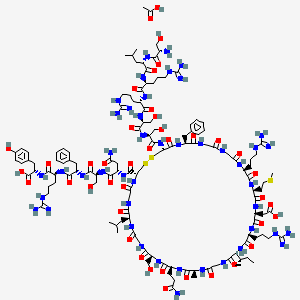
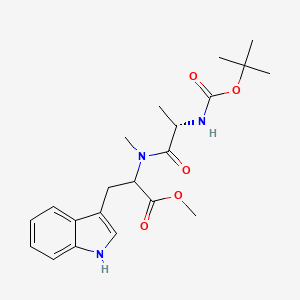
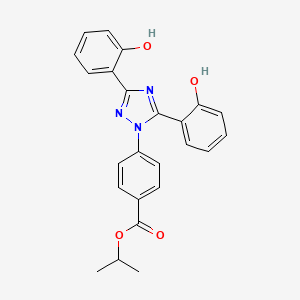
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)

